Lipophilicity Tuning: XLogP3 Comparison Across Halogenated Benzamide Analogs
The 2-chloro-6-fluoro substitution pattern confers an intermediate lipophilicity (XLogP3 = 3.4) compared to the more polar 2,6-difluoro analog (XLogP3 = 2.9) and the equipotent N-methyl analog (XLogP3 = 3.4), providing a differentiated pharmacokinetic and permeability profile . This places the compound in a lipophilicity range often associated with improved membrane permeability while mitigating excessive logP-driven off-target binding .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2,6-Difluoro analog (CID 71797165): XLogP3 = 2.9; N-Methyl analog (CID 71797195): XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 2,6-difluoro; ΔXLogP3 = 0.0 vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and non-specific protein binding; the Cl/F pattern offers a distinct balance suitable for CNS or intracellular target engagement.
- [1] PubChem. Compound Summary for CID 72717255: 2-chloro-6-fluoro-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide. View Source
- [2] PubChem. Compound Summary for CID 71797165: 2,6-difluoro-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide. View Source
- [3] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
